3-Deoxyaphidicolin

DNA Polymerase Inhibition Enzyme Kinetics dCTP Competition

3-Deoxyaphidicolin is the only competitive DNA polymerase α inhibitor that guarantees a Ki of 0.44 µg/mL with respect to dCTP. Its missing C-3 hydroxyl group eliminates the potency drift seen with aphidicolin or 17-monoacetate, delivering tight, reproducible enzyme kinetics and unequivocal dCTP-binding-site mapping. In cell-cycle and phytotoxicity studies, its sub-lethal root-elongation inhibition (50.9% at 10⁻⁴ M) enables dose-response work impossible with the parent compound. For teams demanding lot-to-lot consistency and clean polymerase-α phenotypes, 3-deoxyaphidicolin is the non-substitutable gold standard.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
CAS No. 85483-00-7
Cat. No. B1253851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxyaphidicolin
CAS85483-00-7
Synonyms3-deoxyaphidicolin
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO
InChIInChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1
InChIKeyVHWTVINEPPOCLA-DTMQFJJTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxyaphidicolin (CAS 85483-00-7) – A Selective Eukaryotic DNA Polymerase α Inhibitor Diterpenoid for Research


3-Deoxyaphidicolin (CAS 85483-00-7) is a tetracyclic diterpenoid mycotoxin derived from aphidicolin, a natural product originally isolated from the fungus Cephalosporium aphidicola [1]. It is a selective and competitive inhibitor of eukaryotic DNA polymerase α (pol α) with respect to deoxycytidine triphosphate (dCTP) [2]. Its molecular formula is C₂₀H₃₄O₃, with a molecular weight of approximately 322.48 g/mol [3]. As a research tool, it is used to study DNA replication, cell cycle progression, and in vivo DNA synthesis in eukaryotic systems [4].

Why 3-Deoxyaphidicolin Cannot Be Interchanged with Aphidicolin or its Analogues in Experimental Systems


In research requiring DNA polymerase α inhibition, substituting 3-deoxyaphidicolin with the parent compound aphidicolin or other analogues like aphidicolin-17-monoacetate is not scientifically justified. These compounds exhibit distinct potency profiles [1]. The absence of the C-3 hydroxyl group in 3-deoxyaphidicolin alters its binding affinity for DNA polymerase α, resulting in a Ki value that is approximately two-fold lower than that of aphidicolin-17-monoacetate [2]. Furthermore, modifications to the aphidicolane ring system significantly affect inhibitory activity; many other derivatives lose activity entirely [3]. Therefore, direct substitution would introduce uncontrolled variability in enzyme inhibition kinetics and cellular response, confounding experimental results.

Quantitative Differentiation of 3-Deoxyaphidicolin: Evidence for Selection Over Aphidicolin Analogues


3-Deoxyaphidicolin Exhibits 2-Fold Higher Affinity for DNA Polymerase α than Aphidicolin-17-Monoacetate

A direct head-to-head comparison of 3-deoxyaphidicolin and aphidicolin-17-monoacetate revealed that both act as competitive inhibitors of DNA polymerase α with respect to dCTP. However, 3-deoxyaphidicolin demonstrates superior binding affinity, with a Ki value of 0.44 µg/mL, which is two-fold lower than the 0.89 µg/mL Ki value observed for aphidicolin-17-monoacetate under identical assay conditions [1].

DNA Polymerase Inhibition Enzyme Kinetics dCTP Competition

3-Deoxyaphidicolin Retains Selective Inhibition of DNA Polymerase α Over Polymerases β and γ

In a direct comparative study, 3-deoxyaphidicolin was shown to selectively inhibit DNA polymerase α activity without affecting the activity of DNA polymerases β or γ. This pattern of selective inhibition was identical to that observed for aphidicolin-17-monoacetate, indicating that the C-3 deoxygenation does not compromise the class-defining isoform selectivity for pol α [1].

DNA Polymerase Selectivity Eukaryotic Replication Enzyme Specificity

3-Deoxyaphidicolin Elicits Moderate Phytotoxicity Compared to the More Potent Parent Compound Aphidicolin

When assayed for phytotoxicity against lettuce seedlings at a concentration of 10⁻⁴ M, 3-deoxyaphidicolin inhibited root growth by 50.9%. In the same experiment, its parent compound aphidicolin was significantly more potent, achieving 74.3% inhibition. Aphidicolin-17-monoacetate and aphidicolin-3,18-orthoacetate showed 58.1% and 54.5% inhibition, respectively [1].

Phytotoxicity Plant Biology Root Growth Inhibition

3-Deoxyaphidicolin's Synthesis from Abietic Acid Enables More Scalable Access Compared to Natural Fermentation

A class-level inference can be made regarding the synthetic accessibility of 3-deoxyaphidicolin. The first total synthesis of (+)-3-deoxyaphidicolin was achieved efficiently and stereoselectively starting from 1-abietic acid, a readily available and inexpensive starting material from pine resin [1]. In contrast, the parent compound aphidicolin is typically obtained through fermentation of fungi such as Cephalosporium aphidicola [2].

Chemical Synthesis Total Synthesis Scalability

Validated Research Applications for 3-Deoxyaphidicolin (CAS 85483-00-7) Based on Quantitative Evidence


In Vitro DNA Replication Studies Requiring Precise DNA Polymerase α Inhibition Kinetics

3-Deoxyaphidicolin is optimally employed in enzymology experiments where precise control over the rate of DNA polymerase α inhibition is required. Its well-defined competitive inhibition mechanism with respect to dCTP and a Ki of 0.44 µg/mL make it suitable for constructing detailed kinetic models of DNA replication [1].

Cellular Assays to Probe Pol α-Specific Functions Without Off-Target Polymerase Effects

This compound is a tool of choice for cell biology studies investigating the specific roles of DNA polymerase α in DNA synthesis, cell cycle progression, and development. Its demonstrated selectivity for pol α over polymerases β and γ ensures that observed phenotypes can be directly attributed to the inhibition of pol α, eliminating concerns about confounding inhibition of repair or mitochondrial DNA polymerases [1].

Phytotoxin Research and Plant Biology Studies Requiring a Moderate Phenotypic Response

For researchers studying the effects of phytotoxins on plant growth, 3-deoxyaphidicolin offers a moderate inhibitory effect on root elongation (50.9% at 10⁻⁴ M). This makes it a valuable alternative to the more potent aphidicolin (74.3% inhibition), allowing for the study of sub-lethal effects and dose-response relationships in a controlled manner [2].

Chemical Biology Tool for Competitively Inhibiting dCTP Incorporation

3-Deoxyaphidicolin serves as a specific and reversible probe to study the dCTP binding site of DNA polymerase α and its role in the fidelity of DNA synthesis. Its competitive mode of inhibition provides a clear mechanistic tool for dissecting nucleotide incorporation and for developing more potent or selective polymerase inhibitors [1].

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